![molecular formula C12H16Cl2N2 B1437054 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine CAS No. 150208-27-8](/img/structure/B1437054.png)
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine
Overview
Description
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is a chemical compound with the molecular formula C12H16Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine are the serotonin transporter and the β1-adrenergic receptor . The serotonin transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation. The β1-adrenergic receptor is a protein that responds to the hormone adrenaline and plays a role in the regulation of heart function .
Mode of Action
This compound acts as both a serotonin releaser via the serotonin transporter, and a β1-adrenergic receptor blocker . By releasing serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its effects. By blocking the β1-adrenergic receptor, it inhibits the action of adrenaline on the heart .
Biochemical Pathways
The action of this compound on the serotonin transporter and the β1-adrenergic receptor affects several biochemical pathways. The increased serotonin levels can lead to enhanced signaling in pathways that regulate mood and behavior. The blockade of the β1-adrenergic receptor can affect the adrenergic signaling pathway, potentially leading to a decrease in heart rate .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on factors such as its chemical stability and the presence of metabolic enzymes .
Result of Action
The molecular and cellular effects of this compound’s action include increased serotonin signaling and decreased adrenergic signaling. This could lead to changes in mood and heart function. The specific effects would depend on the individual’s physiological state and the presence of other interacting substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, individual factors such as genetic variations in the targets or metabolic enzymes can influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. The interaction between this compound and these enzymes can lead to the inhibition of their activity, thereby affecting neurotransmitter levels in the brain .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. Additionally, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to monoamine oxidase enzymes, leading to their inhibition. This inhibition results in increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects. Additionally, this compound can interact with other proteins and receptors, influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of this compound on metabolic flux and metabolite levels have been studied, providing insights into its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability. The localization and accumulation of this compound in specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. The localization of this compound in subcellular structures such as mitochondria or the endoplasmic reticulum can affect its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine typically involves the reaction of 3,4-dichlorophenethylamine with piperazine. One common method includes the following steps:
Starting Materials: 3,4-dichlorophenethylamine and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 3,4-dichlorophenethylamine is added to a solution of piperazine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant drugs.
Biological Studies: This compound is employed in studies related to neurotransmitter systems, particularly in the investigation of serotonin and dopamine receptors.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Chemical Research: Researchers use this compound to study the reactivity and properties of piperazine derivatives, contributing to the development of new synthetic methodologies
Comparison with Similar Compounds
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.
1-(4-Chlorophenyl)piperazine: It has only one chlorine atom on the phenyl ring, leading to different chemical and biological properties.
1-(2,4-Dichlorophenyl)piperazine: Another isomer with chlorine atoms at different positions, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and selectivity for various biological targets .
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWINIGBJQWGIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150208-27-8 | |
| Record name | 1-[2-(3,4-dichlorophenyl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)
![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)
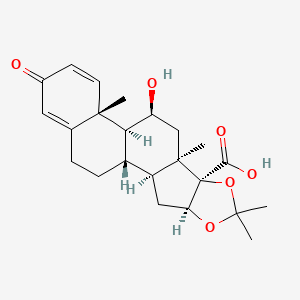
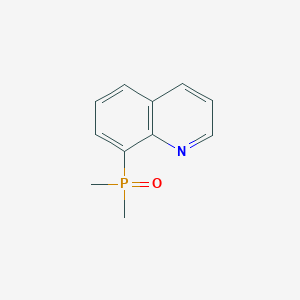


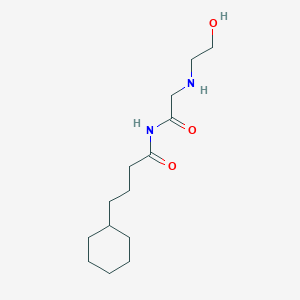
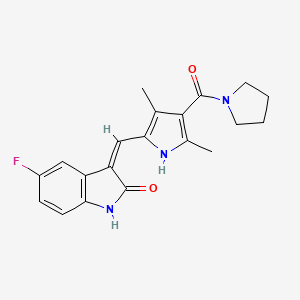

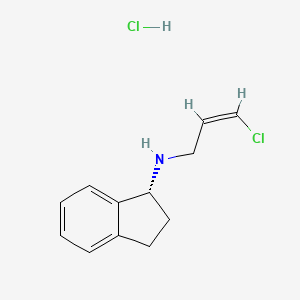
![1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1436992.png)
![(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1436993.png)
